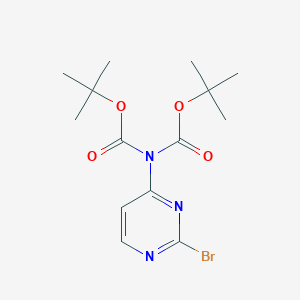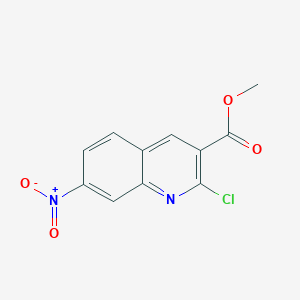
Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(3-methylbutyl)-N’-phenylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two 3-methylbutyl groups and one phenyl group attached to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-methylbutyl)-N’-phenylthiourea typically involves the reaction of phenyl isothiocyanate with 3-methylbutylamine. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
- Dissolve phenyl isothiocyanate in an appropriate solvent such as dichloromethane.
- Add 3-methylbutylamine dropwise to the solution while stirring.
- Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.
- After the addition is complete, allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N-Bis(3-methylbutyl)-N’-phenylthiourea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(3-methylbutyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N,N-Bis(3-methylbutyl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of N,N-Bis(3-methylbutyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
- N,N-Bis(3-methylbutyl)-N’-phenylurea
- N,N-Bis(3-methylbutyl)-N’-phenylcarbamate
- N,N-Bis(3-methylbutyl)-N’-phenylsulfonamide
Comparison: N,N-Bis(3-methylbutyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiourea group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and enzyme inhibition studies.
Properties
CAS No. |
56438-21-2 |
|---|---|
Molecular Formula |
C17H28N2S |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1,1-bis(3-methylbutyl)-3-phenylthiourea |
InChI |
InChI=1S/C17H28N2S/c1-14(2)10-12-19(13-11-15(3)4)17(20)18-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,18,20) |
InChI Key |
UZVPRYKWEWRANO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)









![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)



